molecular formula C6H6F3NO B13041882 2,2,2-Trifluoro-1-(3-furyl)ethylamine

2,2,2-Trifluoro-1-(3-furyl)ethylamine

Cat. No.: B13041882
M. Wt: 165.11 g/mol
InChI Key: OEXSFLKKUFUVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(3-furyl)ethylamine: is an organic compound characterized by the presence of a trifluoromethyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-furyl)ethylamine typically involves the reaction of 2,2,2-trifluoroethylamine with a furan derivative. One common method is the reaction of 2,2,2-trifluoroethylamine with 3-furylcarbaldehyde under reductive amination conditions. This process involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(3-furyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-furyl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-furyl)ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making the compound of interest for drug discovery and development .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
  • 2,2,2-Trifluoro-1-phenylethylamine
  • 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine

Comparison: 2,2,2-Trifluoro-1-(3-furyl)ethylamine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(furan-3-yl)ethanamine

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2

InChI Key

OEXSFLKKUFUVBS-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.